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Compound Name: o
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Foreword: The Strategic Value of a Multifunctional
Building Block

In the landscape of modern drug discovery, the efficiency of synthesis and the rational design
of novel molecular entities are paramount. Heterocyclic compounds form the backbone of a
vast number of pharmaceuticals, and among these, the isoquinoline scaffold is of significant
interest. This guide provides an in-depth technical overview of 4-Bromoisoquinoline-6-
carboxylic acid, a key intermediate whose strategic placement of functional groups—a
bromine atom, a carboxylic acid, and a nitrogen-containing aromatic system—offers a triad of
chemical reactivity and physicochemical properties essential for the development of targeted
therapeutics.

This document moves beyond a simple recitation of data. It is intended for the practicing
researcher, scientist, and drug development professional, offering not just the "what" but the
"why" behind the analytical methodologies used to characterize this compound. We will explore
its core properties, provide validated experimental protocols for its analysis, and discuss the
implications of its structural features for its application in medicinal chemistry, particularly in the
context of developing inhibitors for targets like dihydroorotate dehydrogenase (DHODH)[1][2]
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Section 1: Molecular Identity and Structural
Attributes

The foundation of any chemical characterization lies in the unambiguous identification of the
molecule. 4-Bromoisoquinoline-6-carboxylic acid is a precisely defined structure, providing
distinct handles for both analytical assessment and synthetic elaboration.

Identifier Data

CAS Number 1637280-23-9[4]

Molecular Formula C10HeBrNO2[4]

Molecular Weight 252.06 g/mol [4]

IUPAC Name 4-bromoisoquinoline-6-carboxylic acid
SMILES O=C(C1=CC2=C(C=NC=C2Br)C=C1)0[4]

Structural Analysis:
The molecule's architecture is a confluence of three critical functional domains:

e The Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This imparts a
degree of basicity and a planar structure that can engage in 1t-stacking interactions within
biological targets. The aromatic nature makes the molecule amenable to UV-Vis
spectroscopic detection.

o The Carboxylic Acid Group (-COOH): Positioned at the 6-position, this group is the primary
acidic center of the molecule. It is a key hydrogen bond donor and acceptor, crucial for
forming interactions with amino acid residues in enzyme active sites, such as the salt bridge
formation observed with arginine in DHODH inhibitors[2]. Its presence dictates the
molecule's pH-dependent solubility and is a common pharmacophore in drug design[5].

o The Bromine Atom (-Br): Located at the 4-position, the bromo-substituent serves two primary
roles. First, it acts as a versatile synthetic handle, enabling diversification of the molecular
scaffold through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
[1]. Second, its mass and isotopic signature provide a clear identifier in mass spectrometry.
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Section 2: Core Physicochemical Properties

Understanding the physicochemical profile of a compound is essential for predicting its
behavior in both chemical reactions and biological systems. The following table summarizes
computed and expected properties.
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Property

Value | Expected Behavior

Rationale & Significance

Indicates moderate lipophilicity,

suggesting a balance between

Calculated LogP 2.6955[4] -
aqueous solubility and
membrane permeability.
The Topological Polar Surface
TPSA 50.19 A?[4] Area is within the range typical

for orally bioavailable drugs.

Hydrogen Bond Donors

1 (from -COOH)[4]

Critical for specific interactions

with biological targets.

Hydrogen Bond Acceptors

2 (from -COOH and N)[4]

Provides multiple points for

electrostatic interactions.

Carboxylic Acid pKa: ~4-5

The carboxylic acid group is
the dominant acidic site,
making the compound soluble
in agueous bases. The

electron-withdrawing nature of

Acidity (pKa) (Estimated)Isoquinoline N pKa: )
_ the ring system and the
~2-3 (Estimated) ) o
bromine atom will slightly lower
the pKa of the isoquinoline
nitrogen compared to the
parent isoquinoline (pKa ~5.4).
Sparingly soluble in water. )
) ) ] The crystalline nature and
Soluble in organic solvents like ) o
aromatic core limit agueous
- DMSO, DMF, and methanol, as N )
Solubility ] ] solubility at neutral pH, while
well as in basic aqueous ) )
_ the carboxylic acid ensures
solutions (e.g., ag. NaHCOs, o ) )
solubility in basic media.
NaOH).
Melting Point Not experimentally reported in The parent compound, 4-

public literature. Expected to
be a high-melting solid
(>200°C).

Bromoisoquinoline, has a
melting point of 40-43°C[6][7].
The addition of the carboxylic
acid allows for strong

intermolecular hydrogen

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.chemscene.com/product/1637280-23-9.html
https://www.chemscene.com/product/1637280-23-9.html
https://www.chemscene.com/product/1637280-23-9.html
https://www.chemscene.com/product/1637280-23-9.html
https://www.innospk.com/en/?news/grok-exploring-4-bromoisoquinoline-properties-applications-and-manufacturing-insights
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7457317.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

bonding and dipole-dipole
interactions, significantly

increasing the melting point.

Section 3: Analytical Characterization
Methodologies

A multi-technique approach is required for the unambiguous confirmation of structure and
purity. The protocols described below represent a self-validating system, where
chromatographic, spectroscopic, and spectrometric data converge to provide a complete profile
of the molecule.

Chromatographic Purity Assessment: High-Performance
Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the
purity of non-volatile organic compounds like 4-Bromoisoquinoline-6-carboxylic acid. The
methodology separates the target analyte from impurities based on differential partitioning
between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For carboxylic
acids, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., containing 0.1%
formic or trifluoroacetic acid) ensures the carboxylic acid remains in its neutral, protonated form
(-COOH), which leads to better retention on the nonpolar column and results in sharp,
symmetrical peak shapes.

Experimental Protocol: Purity Determination by RP-HPLC

o Sample Preparation: Accurately weigh ~1 mg of 4-Bromoisoquinoline-6-carboxylic acid
and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock
solution.

¢ Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
o Chromatographic Conditions:

o Column: C18, 4.6 x 150 mm, 5 yum particle size.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1381549?utm_src=pdf-body
https://www.benchchem.com/product/b1381549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Gradient: 10% B to 90% B over 15 minutes.

o Flow Rate: 1.0 mL/min.

o Injection Volume: 10 pL.

o Detection: 254 nm (chosen due to the strong absorbance of the aromatic isoquinoline
core).

o Column Temperature: 30°C.

o Data Analysis: The purity is calculated based on the area percentage of the main peak
relative to the total area of all observed peaks. A pure sample should exhibit a single major
peak.

Workflow Visualization: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Structural Elucidation: Spectroscopic & Spectrometric
Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural determination. *H
NMR provides information on the number, environment, and connectivity of protons, while 13C
NMR reveals the carbon skeleton.

o Expected *H NMR Spectrum (in DMSO-ds):
o Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).

o Aromatic Protons (5H): In the range of 7.5-9.5 ppm. The exact chemical shifts and
coupling constants (J-values) will depend on the electronic effects of the bromine,
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nitrogen, and carboxylic acid groups. The proton at the C1 position, adjacent to the
nitrogen, is expected to be one of the most downfield aromatic signals.

o Expected 13C NMR Spectrum (in DMSO-ds):
o Carbonyl Carbon (-C=0): A signal around 165-175 ppm.

o Aromatic Carbons (10C): Multiple signals in the 120-150 ppm range. The carbon bearing
the bromine (C4) will be shifted relative to a non-substituted carbon.

2. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and offers structural
information through fragmentation analysis. For this molecule, electrospray ionization (ESI) is a
suitable technique.

o Expected Mass Spectrum (ESI-Negative Mode):
o Molecular lon: A strong peak for the deprotonated molecule [M-H]~ at m/z = 250.96.

o Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of bromine.
Natural bromine consists of two isotopes, 7°Br (~50.7%) and 8!Br (~49.3%), in a nearly 1:1
ratio. Therefore, the [M-H]~ peak will appear as a doublet of two peaks of almost equal
intensity, separated by 2 Da (i.e., at m/z 250.96 and 252.96). This doublet is a definitive
confirmation of the presence of a single bromine atom.

o Expected Fragmentation (MS/MS):

o Loss of CO:z (44 Da) from the carboxylate anion to give a fragment at m/z = 206.96 /
208.96.

o Loss of the carboxyl group «COOH (45 Da) in positive ion mode is also a common
fragmentation pathway for carboxylic acids[8].

Visualization: Predicted ESI-MS Fragmentation
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[M-H]~
m/z = 250.96 / 252.96
(Isotopic Doublet)

- CO2 (44 Da) > Fragment
m/z = 206.96 / 208.96

Click to download full resolution via product page
Caption: Predicted fragmentation in ESI-MS/MS.
3. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key
functional groups.

o Expected Characteristic Absorption Bands (cm™1):

[e]

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm—1.

o

C=0 Stretch (Carboxylic Acid): A strong, sharp band around ~1700 cm~1.

[¢]

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm~1 region.

[¢]

C-Br Stretch: Typically found in the fingerprint region, below 700 cm™1.

Section 4: Handling and Storage

o Storage: The compound should be stored at room temperature in a dry, well-sealed
container to prevent hydration[4].

o Safety: As an intermediate for pharmaceutical synthesis, standard laboratory precautions
should be taken. This includes using personal protective equipment (gloves, safety glasses)
and handling the compound in a well-ventilated area or fume hood[9].

Conclusion

4-Bromoisoquinoline-6-carboxylic acid is a compound of significant synthetic and medicinal
value. Its physicochemical profile—characterized by moderate lipophilicity, key hydrogen
bonding features, and dual handles for chemical modification—makes it an ideal starting point

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1381549?utm_src=pdf-body-img
https://www.chemscene.com/product/1637280-23-9.html
https://www.guidechem.com/question/what-is-the-synthesis-of-4-bro-id118877.html
https://www.benchchem.com/product/b1381549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1381549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

for library synthesis in drug discovery programs. The analytical methodologies detailed in this
guide, from chromatographic purity assessment to comprehensive spectroscopic and
spectrometric characterization, provide a robust framework for researchers to validate its
quality and confidently employ it in their synthetic endeavors. The convergence of these
analytical data points provides the high degree of certainty required in the rigorous field of
pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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